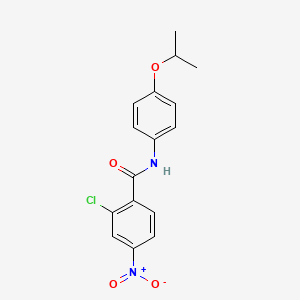
2-chloro-N-(4-isopropoxyphenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of nitrobenzamide derivatives often involves multi-step chemical processes that include nitration, chlorination, and amide formation. While specific synthesis details for 2-chloro-N-(4-isopropoxyphenyl)-4-nitrobenzamide are not readily available, related compounds have been synthesized through methods such as the acylation of nitrophenyl compounds, followed by the introduction of chloro and isopropoxy groups (Samimi, 2016). These methods highlight the complexity and precision required in synthesizing specific nitrobenzamide derivatives.
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is critical in determining their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are commonly used to characterize these compounds, providing insights into their crystal lattice, molecular geometry, and electronic structure (Karabulut et al., 2014). Such analyses can reveal the presence of hydrogen bonding, pi-pi stacking, and other intermolecular interactions that stabilize the compound's structure and influence its reactivity.
Chemical Reactions and Properties
Nitrobenzamide derivatives participate in various chemical reactions, including reduction, nucleophilic substitution, and conjugation. These reactions can alter the compound's functional groups, leading to changes in its chemical properties and biological activity. For example, the reduction of nitro groups to amino groups can significantly impact the compound's reactivity and potential as a pharmaceutical agent (Palmer et al., 1995).
Eigenschaften
IUPAC Name |
2-chloro-4-nitro-N-(4-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10(2)23-13-6-3-11(4-7-13)18-16(20)14-8-5-12(19(21)22)9-15(14)17/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJKFVCBVPQWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S)-2-(3,5-dichloro-4-methylbenzoyl)-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B5625110.png)
![2-[3-(phenylsulfonyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625115.png)
![N-[2-(1-piperidinyl)-2-(3-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625127.png)
![2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5625130.png)
![2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5625137.png)


![4-{[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5625162.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5625171.png)

![4-{[5-(2-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5625186.png)


![4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol](/img/structure/B5625202.png)